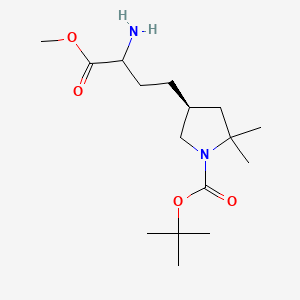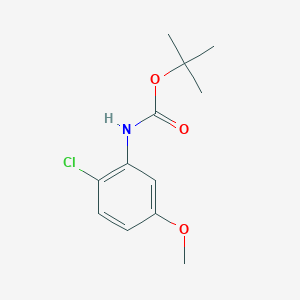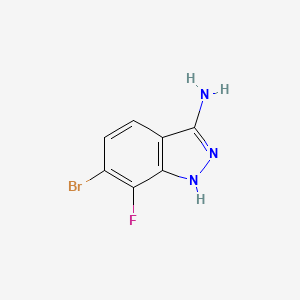![molecular formula C9H9NO4S B13914478 Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by a fused benzene and isothiazole ring system, with a methyl ester group at the 6-position and two dioxide groups at the 2,2-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzene derivative with sulfur and nitrogen sources under controlled temperature and pressure conditions. The reaction may involve the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of Precursors: Synthesis of the necessary benzene derivatives.
Cyclization Reaction: Conducting the cyclization under controlled conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
科学研究应用
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
- 7-Bromo-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- ®-3-Methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Uniqueness
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 6-position and the presence of two dioxide groups make it different from other similar compounds, potentially leading to unique reactivity and applications.
属性
分子式 |
C9H9NO4S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC 名称 |
methyl 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-2-3-7-5-15(12,13)10-8(7)4-6/h2-4,10H,5H2,1H3 |
InChI 键 |
QCWQJSJPKDQKFJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(CS(=O)(=O)N2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)

![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)

